molecular formula C17H18O3 B10839899 1,8,9-Trimethoxy-9,10-dihydro-anthracene

1,8,9-Trimethoxy-9,10-dihydro-anthracene

Cat. No.: B10839899
M. Wt: 270.32 g/mol
InChI Key: SEFFBCQMWOLCMQ-UHFFFAOYSA-N
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Description

1,8,9-Trimethoxy-9,10-dihydro-anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three methoxy groups at positions 1, 8, and 9, and a dihydro structure at positions 9 and 10. Anthracene derivatives are known for their photophysical properties and have applications in various fields such as organic light-emitting diodes (OLEDs) and photon upconversion .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8,9-Trimethoxy-9,10-dihydro-anthracene can be synthesized through a multi-step process. One common method involves the Diels-Alder reaction between anthracene and benzoquinone, followed by methoxylation. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as zinc iodide and silver oxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,8,9-Trimethoxy-9,10-dihydro-anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

1,8,9-Trimethoxy-9,10-dihydro-anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8,9-Trimethoxy-9,10-dihydro-anthracene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the dihydro structure play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1,8,9-trimethoxy-9,10-dihydroanthracene

InChI

InChI=1S/C17H18O3/c1-18-13-8-4-6-11-10-12-7-5-9-14(19-2)16(12)17(20-3)15(11)13/h4-9,17H,10H2,1-3H3

InChI Key

SEFFBCQMWOLCMQ-UHFFFAOYSA-N

Canonical SMILES

COC1C2=C(CC3=C1C(=CC=C3)OC)C=CC=C2OC

Origin of Product

United States

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